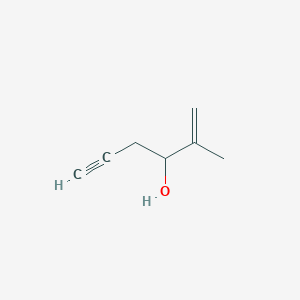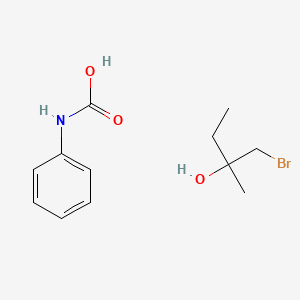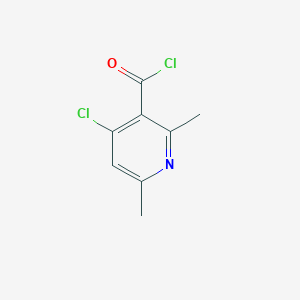![molecular formula C11H12OS B14387846 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-68-4](/img/structure/B14387846.png)
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the sulfur atom and the specific arrangement of the carbon atoms contribute to its distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized via a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production. The scalability of the synthetic routes and the availability of starting materials play a significant role in the industrial feasibility of producing this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom and the ketone group within its structure makes it susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or thiols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and the development of drugs with improved efficacy and selectivity .
In material science, the compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices. Its ability to undergo various chemical modifications further enhances its applicability in designing functional materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom and ketone group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be compared with other similar compounds, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones . While both compounds share a similar ring structure, the presence of different heteroatoms (sulfur in the former and oxygen in the latter) leads to distinct chemical properties and reactivity. The unique electronic properties of this compound make it particularly suitable for applications in organic electronics and medicinal chemistry.
Propiedades
Número CAS |
88050-68-4 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-cyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-8-5-3-4-6-9(12)10(8)13-11/h3-6H,7H2,1-2H3 |
Clave InChI |
IWUDWXZJQDNKSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(S1)C(=O)C=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)




![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)




![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)

